8-cyclopentyl-7-methoxyquinazolin-2(1H)-one
Description
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Properties
IUPAC Name |
8-cyclopentyl-7-methoxy-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-11-7-6-10-8-15-14(17)16-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIQTGKCARNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC(=O)N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
discovery of novel 8-substituted quinazolinone derivatives
An In-Depth Technical Guide to the Discovery of Novel 8-Substituted Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1][2][3] This guide delves into the , a class of molecules demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. We will explore the causal reasoning behind synthetic strategies, dissect structure-activity relationships (SAR), provide detailed protocols for biological evaluation, and illuminate key mechanisms of action. This document is designed not as a rigid template, but as a dynamic guide for the rational design and development of next-generation therapeutics based on this versatile heterocyclic system.
The Strategic Importance of the Quinazolinone Core and C-8 Substitution
The quinazolinone ring system, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional architecture that is amenable to chemical modification at multiple positions.[4][5] Structure-activity relationship (SAR) studies have consistently revealed that substitutions at the 2, 6, and 8 positions of the quinazoline ring are critical in determining the pharmacological activity of these compounds.[4][6]
While positions 2 and 3 are often modified to modulate target engagement and pharmacokinetic properties, the benzene ring substituents, particularly at position 8, play a crucial role in fine-tuning potency, selectivity, and the overall biological profile. The introduction of specific functional groups at the C-8 position can profoundly influence the molecule's electronic properties and lipophilicity, directly impacting its ability to interact with biological targets and traverse cellular membranes.[1][7] For instance, the presence of a halogen atom at position 8 has been shown to enhance the antimicrobial activities of certain quinazolinone derivatives.[1][7]
This guide will focus on the systematic approach to discovering novel derivatives by leveraging the strategic importance of C-8 substitution.
Caption: A generalized workflow for the discovery of novel quinazolinone derivatives.
Synthetic Strategies for 8-Substituted Quinazolinones
The synthesis of 4(3H)-quinazolinones is well-established, with a highly utilized method involving the acylation of anthranilic acid (or its amide derivatives) followed by cyclization.[8] To achieve specific 8-substitution, the synthetic design must incorporate a starting material bearing the desired substituent at the corresponding position (i.e., a 3-substituted anthranilic acid).
Core Synthesis via Substituted Anthranilic Acids
A robust and common pathway begins with a 3-substituted anthranilic acid derivative. The choice of this starting material is the primary determinant of the final C-8 substituent.
Protocol: General Synthesis of an 8-Substituted-2,3-Di-aryl-4(3H)-Quinazolinone
This protocol is a representative example. Specific reaction times, temperatures, and solvents must be optimized for each set of reactants.
Step 1: Synthesis of the Benzoxazinone Intermediate
-
To a solution of 3-substituted anthranilic acid (1.0 eq) in pyridine (10-15 mL), add the desired aroyl chloride (1.1 eq) dropwise under stirring at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the N-aroyl anthranilic acid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Reflux the dried N-aroyl anthranilic acid (1.0 eq) with an excess of acetic anhydride (5-10 volumes) for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure to yield the crude 2-aryl-8-substituted-1,3-benzoxazin-4-one, which can be used in the next step without further purification.
Step 2: Formation of the Quinazolinone Ring
-
Dissolve the crude benzoxazinone intermediate (1.0 eq) in glacial acetic acid (15-20 mL).
-
Add the desired primary aromatic amine (1.1 eq) and a catalytic amount of anhydrous zinc chloride.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 8-substituted-2,3-di-aryl-4(3H)-quinazolinone.
Causality: The use of a 3-substituted anthranilic acid directly places the desired functional group at the C-8 position of the final quinazolinone. The initial acylation forms an amide, and subsequent cyclization with acetic anhydride provides the reactive benzoxazinone intermediate. The final ring formation occurs via nucleophilic attack by the primary amine, followed by dehydration to yield the stable quinazolinone core.[8]
Alternative and Modern Synthetic Methods
While the traditional approach is robust, modern chemistry offers more efficient alternatives, including:
-
Microwave-Assisted Synthesis: Reactions can be significantly accelerated, often leading to higher yields and cleaner products.[9]
-
Metal-Catalyzed Reactions: Catalysts such as copper and palladium can enable novel cyclization pathways and C-C or C-N bond formations, offering flexibility for functionalization.[5][9]
-
One-Pot Syntheses: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste.[10]
Biological Evaluation and Structure-Activity Relationships
8-Substituted quinazolinones exhibit a broad spectrum of biological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][11]
Anticancer Activity
Quinazolinone derivatives are potent anticancer agents, with some acting as inhibitors of crucial cellular targets like Epidermal Growth Factor Receptor (EGFR) and tubulin.[4][12][13][14]
Structure-Activity Relationship (SAR):
-
Position 8: Electron-withdrawing groups, such as halogens (e.g., Br, Cl), often enhance cytotoxic activity. This may be due to altered electronic properties of the aromatic system that favor binding to the target protein.
-
Position 2 & 3: Bulky aromatic or heteroaromatic rings at these positions are often crucial for activity. For instance, in EGFR inhibitors, a substituted aniline at position 4 (of the quinazoline, not quinazolinone) is key, but for quinazolinones, substitutions at 2 and 3 are paramount for tubulin inhibition.[12][15]
-
Position 6: Similar to position 8, halogen substitutions at C-6 can also increase anticancer potency.[4]
| C-8 Substituent | General Effect on Anticancer Activity | Representative Cell Lines | Reference |
| -H (unsubstituted) | Baseline activity | Varies | [4] |
| -Cl, -Br | Often increases potency | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | [1][4] |
| -NO₂ | Can increase cytotoxicity but may have toxicity concerns | HeLa (Cervical) | [7] |
| -OCH₃ | Variable, can increase or decrease activity depending on the target | SMMC-7721 (Liver) | [14] |
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a self-validating system for assessing the antiproliferative activity of novel compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-substituted quinazolinones) and a positive control (e.g., Gefitinib, Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add 100 µL of the diluted compounds to the wells. Include "vehicle control" wells (medium with solvent only) and "blank" wells (medium only).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The emergence of drug-resistant bacteria has spurred the search for new antibiotics, and quinazolinones have shown significant promise.[2]
Structure-Activity Relationship (SAR):
-
Position 8: The presence of a halogen atom (Cl, Br) at position 8 is frequently associated with improved antibacterial activity.[1][7]
-
Position 2 & 3: A substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered essential for potent antimicrobial effects.[1]
-
Fused Systems: Tricyclic quinazolinones, where another ring is fused to the core, can exhibit remarkable broad-spectrum antimicrobial activity.[1]
| C-8 Substituent | General Effect on Antimicrobial Activity | Representative Strains | Reference |
| -H (unsubstituted) | Moderate activity | S. aureus, E. coli | [1] |
| -Br | Potent activity, especially against Gram-positive bacteria | S. aureus, B. subtilis | [7] |
| -I | Can confer broad-spectrum activity | Gram-positive & Gram-negative | [1] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.
-
Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a drug control (e.g., Amoxicillin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Quinazolinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways like NF-κB.[11][17][18]
Structure-Activity Relationship (SAR):
-
Position 3: Substitution with aryl groups, particularly those bearing electron-donating or withdrawing groups at the para-position, can significantly influence COX-2 selectivity.[11]
-
Position 8: While less explored than for other activities, substitution at C-8 could modulate activity and selectivity by altering the molecule's conformation and interaction with the enzyme's active site.
-
Azetidinone/Thiazolidinone Moieties: Incorporating these heterocyclic rings at position 3 has been shown to yield compounds with good anti-inflammatory activity.[17]
Mechanisms of Action
Understanding how a compound exerts its biological effect is critical for drug development. 8-Substituted quinazolinones act on a variety of targets.
Anticancer: EGFR/PI3K Pathway Inhibition
Many quinazoline-based drugs (e.g., Gefitinib) target the ATP-binding site of the EGFR tyrosine kinase.[15] Inhibition of EGFR blocks downstream signaling through pathways like PI3K/AKT, which are critical for cell proliferation, survival, and angiogenesis.[4][19] Novel 8-substituted quinazolinones may function similarly.
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway by quinazolinone derivatives.
Antimicrobial: DNA Gyrase Inhibition
A key bacterial enzyme, DNA gyrase, is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[20] Some quinazolinone derivatives have been reported as potential DNA gyrase inhibitors, preventing the enzyme from functioning and leading to bacterial cell death.[20] This mechanism is distinct from many common antibiotics, making it a valuable target for overcoming resistance.
Anti-inflammatory: NF-κB Pathway Inhibition
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[18] Certain quinazolinone derivatives have been shown to inhibit the NF-κB pathway, thereby suppressing the expression of these inflammatory mediators and reducing inflammation.[18]
Conclusion and Future Outlook
The represents a fertile ground for therapeutic innovation. The strategic modification of the C-8 position provides a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, from kinase inhibition in cancer to DNA gyrase targeting in bacteria, underscore the scaffold's versatility.
Future research should focus on:
-
Combinatorial Synthesis: Creating larger, focused libraries with diverse 8-position substitutions to more thoroughly explore the chemical space.
-
Target Deconvolution: For compounds with potent phenotypic effects, identifying the precise molecular target is crucial for further optimization.
-
In Vivo Evaluation: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[6][21]
-
Hybrid Molecules: Designing hybrid molecules that combine the quinazolinone core with other known pharmacophores could lead to multi-target agents with enhanced efficacy or the ability to overcome drug resistance.[13]
By integrating rational design, modern synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 8-substituted quinazolinones can be realized, paving the way for new and effective treatments for some of the most challenging human diseases.
References
A numbered list of all sources cited in the text, including the title, source, and a valid, clickable URL.
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. [Link]
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Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. [Link]
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Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]
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Quinazolinone Anticancer Agents Research Guide. PapersFlow. [Link]
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Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
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Quinazolinone‐based anticancer agents. ResearchGate. [Link]
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4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. [Link]
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Synthesis and Evaluation of new 4(3H)-quinazolinones derivatives as potential Anti-Inflammatory agents. IndianJournals.com. [Link]
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Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. National Center for Biotechnology Information. [Link]
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Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU University of Science. [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Center for Biotechnology Information. [Link]
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Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
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Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. [Link]
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Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. ResearchGate. [Link]
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]
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Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note & Protocols: A Strategic Guide to Developing Cell-Based Assays for 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one
Here is the detailed Application Note and Protocol for developing cell-based assays for 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one.
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as inhibitors of protein kinases and phosphodiesterases.[1][2] This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to develop robust cell-based assays for a novel derivative, 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one. As the specific biological target of this compound is not yet defined, this document presents a logical, hypothesis-driven workflow. We move from broad-spectrum phenotypic assays to specific, mechanism-of-action studies designed to elucidate its function. The protocols herein are designed to be self-validating, providing clear causality behind experimental choices and empowering researchers to systematically uncover the compound's cellular effects and potential therapeutic applications.
Part 1: Target Class Prediction and Initial Hypothesis Generation
The rational development of cell-based assays begins with an informed hypothesis about the compound's mechanism of action. The chemical structure of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one belongs to the quinazolinone family. An extensive review of scientific literature reveals that this scaffold is predominantly associated with the inhibition of two major enzyme classes: Protein Kinases and Phosphodiesterases (PDEs).
-
The Kinase Inhibitor Hypothesis: Numerous quinazolinone derivatives are potent inhibitors of protein kinases, particularly those involved in cell proliferation and survival signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4][5] These targets are critical in oncology, making this a primary avenue of investigation.
-
The Phosphodiesterase (PDE) Inhibitor Hypothesis: The quinazoline structure is also a key feature in compounds designed to inhibit PDEs, enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[2][6] PDE1, a calcium- and calmodulin-dependent PDE, is a particularly relevant target implicated in cardiovascular, neurodegenerative, and inflammatory conditions.[7][8][9]
Therefore, our initial assay development strategy is bifurcated to test both hypotheses concurrently.
Figure 1: Initial hypothesis workflow based on the quinazolinone scaffold.
Part 2: Primary Broad-Spectrum Cellular Assays
Before investigating specific molecular targets, it is crucial to determine if the compound elicits a general cellular response, such as cytotoxicity or induction of apoptosis. These assays provide a foundational understanding of the compound's potency and guide concentration selection for subsequent mechanistic studies.
Protocol 2.1: Cell Viability and Cytotoxicity Assay
Principle: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. Many quinazolinone derivatives have been evaluated using this method.[4][10]
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer, which are known to express targets like EGFR).[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
8-cyclopentyl-7-methoxyquinazolin-2(1H)-one (stock solution in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2x serial dilution of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only, final concentration ≤0.5%) and "no treatment" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: Apoptosis Induction Assay (Caspase-3/7 Activity)
Principle: A key mechanism of anticancer compounds is the induction of apoptosis (programmed cell death). This can be measured by quantifying the activity of executioner caspases, such as caspase-3 and caspase-7. This protocol uses a luminogenic substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity. Studies have shown that quinazolinone compounds can induce apoptosis.[5][11]
Materials:
-
Cells and culture reagents as in Protocol 2.1.
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
White-walled, clear-bottom 96-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.1, using a white-walled plate suitable for luminescence. Treat cells with the compound at concentrations around its IC₅₀ value and 10x IC₅₀.
-
Incubation: Incubate for a shorter period, typically 6, 12, or 24 hours, to capture the apoptotic signal.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity. A significant increase indicates apoptosis induction.
Part 3: Assays for Specific Target Classes
Based on the results from the primary assays, we proceed to more specific, target-oriented investigations.
Section 3A: Investigating the Kinase Inhibitor Hypothesis
If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate its effect on key kinase signaling pathways.
Figure 2: Experimental workflow for the kinase inhibitor hypothesis.
Protocol 3.1: Western Blot for Phospho-Protein Levels
Principle: A direct method to test for kinase inhibition is to measure the phosphorylation status of its downstream substrates. For example, if the compound inhibits EGFR, a reduction in EGFR auto-phosphorylation (p-EGFR) after EGF stimulation would be expected. If it inhibits CDK4, a reduction in the phosphorylation of its substrate, the Retinoblastoma protein (p-Rb), would be observed.[11]
Materials:
-
Cell lines, culture reagents, and compound.
-
Growth factor (e.g., human recombinant EGF).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Rb, anti-total-Rb, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates. When they reach ~80% confluency, serum-starve them for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat the cells with the compound at various concentrations for 1-2 hours. Then, stimulate with a growth factor (e.g., 50 ng/mL EGF for 15 minutes) to induce kinase activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imager.
-
Analysis: Quantify band intensities. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates kinase inhibition.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Principle: CDK inhibitors block cell cycle progression. For example, a CDK4 inhibitor will cause cells to arrest in the G1 phase, preventing entry into the S phase. This shift in the cell population distribution can be quantified by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry.[5]
Materials:
-
Cells, culture reagents, and compound.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase compared to the vehicle control suggests CDK4/6 inhibition.
Section 3B: Investigating the Phosphodiesterase (PDE) Inhibitor Hypothesis
If the compound shows low cytotoxicity but is structurally related to known PDE inhibitors, assays measuring intracellular second messengers are warranted.
Figure 3: Experimental workflow for the PDE inhibitor hypothesis.
Protocol 3.3: Intracellular cAMP/cGMP Measurement Assay
Principle: PDE inhibitors prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell. This can be measured using various methods, including competitive immunoassays (ELISA) or genetically encoded biosensors like the GloSensor™ technology.[12] The GloSensor assay uses a fusion protein of a cAMP/cGMP binding domain and a luciferase variant, where binding of the cyclic nucleotide induces a conformational change that increases light output.
Materials:
-
HEK293T cells (or other suitable cell lines).
-
GloSensor™-22F cAMP Plasmid or GloSensor™-42F cGMP Plasmid (Promega).
-
Transfection reagent (e.g., FuGENE® HD).
-
Adenylyl cyclase (AC) agonist (e.g., Forskolin).
-
Guanylyl cyclase (GC) agonist (e.g., SNP).
-
GloSensor™ Reagent.
-
White-walled 96-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the appropriate GloSensor™ plasmid. Seed the transfected cells into white-walled 96-well plates and allow them to express the biosensor for 24-48 hours.
-
Reagent Equilibration: Prepare the GloSensor™ reagent and allow it to equilibrate with the cells for 2 hours at room temperature.
-
Baseline Measurement: Measure the baseline luminescence.
-
Compound Addition: Add the 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one at various concentrations.
-
Stimulation: To create a dynamic window for inhibition, stimulate the production of the cyclic nucleotide.
-
For cAMP: Add an AC agonist like Forskolin.
-
For cGMP: Add a GC agonist like SNP.
-
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically over 30-60 minutes.
-
Analysis: A PDE inhibitor will cause a dose-dependent increase in the luminescence signal compared to the vehicle control, as it prevents the breakdown of the newly synthesized cAMP/cGMP. Plot the area under the curve (AUC) or the peak signal against the compound concentration to determine the EC₅₀.
Part 4: Data Analysis and Interpretation
Effective assay development relies on rigorous data analysis and logical interpretation to guide the next steps.
Data Summary Tables
All quantitative results should be summarized for clear comparison.
Table 1: Example Results from Primary Cellular Assays
| Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Max Response (% of Control) |
|---|---|---|---|
| A549 | MTT (72h) | 1.2 ± 0.2 | 100% Inhibition |
| PC-3 | MTT (72h) | 2.5 ± 0.4 | 100% Inhibition |
| A549 | Caspase-3/7 (24h) | 1.8 ± 0.3 | 450% Increase |
Table 2: Example Results from Mechanistic Assays
| Assay Type | Target Readout | Result with 5 µM Compound | Interpretation |
|---|---|---|---|
| Western Blot (A549) | p-EGFR / Total EGFR | 85% Reduction | Potent EGFR pathway inhibitor |
| Cell Cycle (MCF-7) | % Cells in G1 Phase | 78% (vs. 45% in control) | G1 arrest, likely CDK4/6 inhibition |
| GloSensor (HEK293T) | cAMP Accumulation | 320% Increase over Forskolin alone | Potent cAMP-specific PDE inhibitor |
Decision Tree for Further Development
The combined results from these assays will form a more complete picture of the compound's activity and guide subsequent actions, such as selectivity profiling and in vivo studies.
Figure 4: Decision tree for downstream actions based on cell assay results.
References
-
Title: Quinazolinones, the Winning Horse in Drug Discovery Source: MDPI URL: [Link]
-
Title: Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition Source: MDPI URL: [Link]
-
Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: PMC URL: [Link]
-
Title: What is the Best Phosphodiesterase (PDE) Assay for HTS? Source: BellBrook Labs URL: [Link]
-
Title: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Source: PMC URL: [Link]
-
Title: The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors Source: MDPI URL: [Link]
-
Title: PDE1 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK Source: ACS Publications URL: [Link]
-
Title: What are the new molecules for PDE1 inhibitors? Source: Patsnap Synapse URL: [Link]
-
Title: Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A Source: MDPI URL: [Link]
-
Title: Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) Source: PubMed URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC URL: [Link]
-
Title: Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters Source: PMC URL: [Link]
-
Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS) Source: ResearchGate URL: [Link]
-
Title: 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study Source: PubMed URL: [Link]
-
Title: Synthesis of Tetrahydro‐2(1 H )quinazolinones, Cyclopenta[ d ]‐2(1 H )pyrimidinones, and Their Thioxo Analogs from 2‐Trifluoroacetyl‐1‐methoxycycloalkenes Source: ResearchGate URL: [Link]
-
Title: Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)- pyridazinone (KF15232) Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)- pyridazinone (KF15232) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PDE1 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are the new molecules for PDE1 inhibitors? [synapse.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one as a Structural Probe
This guide details the application of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one (hereafter referred to as CP-Quin-One ), a critical structural scaffold and negative control probe used in the development and validation of Cyclin-Dependent Kinase (CDK) inhibitors.
Introduction & Mechanism of Action
8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is a fused heterocyclic scaffold primarily utilized in the discovery of CDK4/6 inhibitors (e.g., analogs of Palbociclib and Ribociclib). While the 2-amino derivatives of this scaffold are potent ATP-competitive inhibitors, the 2(1H)-one (keto) form serves a distinct role as a molecular probe for structural validation .
Core Utility:
-
Negative Control Probe: It lacks the critical 2-amino hydrogen bond donor required for interaction with the kinase hinge region (Glu81/Leu83 in CDK4). Its use alongside active inhibitors validates that observed biological effects are due to specific ATP-pocket binding rather than off-target hydrophobic interactions.
-
Hydrophobic Pocket Probe: The 8-cyclopentyl group is a specific probe for the hydrophobic back-pocket of the ATP binding site. This molecule is used in Fragment-Based Drug Discovery (FBDD) to map the steric tolerance of the kinase "gatekeeper" region.
-
Fluorescent Scaffold: Like many quinazolinones, it exhibits intrinsic fluorescence, making it a potential solvatochromic probe for studying protein hydrophobicity, though this is a secondary application.
Material Properties & Handling
| Property | Specification |
| Chemical Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (<10 mM), Water (Insoluble) |
| Appearance | White to off-white crystalline solid |
| Stability | Stable at -20°C for >2 years (solid); DMSO stocks stable for 3 months at -80°C. |
| Excitation/Emission |
Handling Protocol:
-
Reconstitution: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM stock solution. Vortex for 1 minute and sonicate if necessary.
-
Storage: Aliquot into light-protective vials (amber tubes) to prevent photo-oxidation. Avoid repeated freeze-thaw cycles.
Application Note 1: In Vitro Kinase Selectivity Assay (Negative Control)
Objective: To validate the mechanism of action of 2-amino-quinazoline CDK inhibitors by using CP-Quin-One as a hinge-binding deficient negative control.
Rationale: Active CDK inhibitors bind to the ATP pocket via a triplet hydrogen bond motif at the hinge region. CP-Quin-One retains the hydrophobic shape (cyclopentyl/methoxy groups) but lacks the hydrogen bond donor (amine). Lack of potency with CP-Quin-One confirms that the activity of the drug candidate is driven by specific hinge binding, not non-specific hydrophobic aggregation.
Protocol:
-
Reagents:
-
Recombinant CDK4/Cyclin D1 complex (active).
-
Substrate: Rb-peptide (Retinoblastoma protein fragment).
-
ATP (radiolabeled [
-³³P]-ATP or fluorescent tracer). -
Test Compound: Active 2-amino-quinazoline (e.g., Compound A).
-
Probe: CP-Quin-One (Negative Control).
-
-
Assay Setup (384-well plate):
-
Prepare a serial dilution of Compound A and CP-Quin-One in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Range: 1 nM to 100
M (10-point dose-response).
-
-
Reaction:
-
Add 5
L of Enzyme mix (CDK4/Cyclin D1). -
Add 5
L of Compound/Probe. Incubate for 15 min at RT. -
Initiate reaction with 10
L of Substrate/ATP mix. -
Incubate for 60 min at RT.
-
-
Detection & Analysis:
-
Terminate reaction (e.g., EDTA or filter binding).
-
Measure activity via scintillation counting or fluorescence polarization.
-
Success Criteria:
-
Compound A: IC₅₀ < 100 nM.
-
CP-Quin-One: IC₅₀ > 10
M (Inactive).
-
-
Note: If CP-Quin-One shows inhibition < 1
M, it suggests the hydrophobic pocket binding contributes significantly to affinity, or the compound is aggregating (false positive).
-
Application Note 2: Fragment-Based Crystallography
Objective: To map the hydrophobic "back-pocket" of a target kinase (e.g., CDK4, PDE2) using CP-Quin-One as a structural fragment.
Rationale: The 8-cyclopentyl group is a privileged structure for filling the hydrophobic pocket adjacent to the ATP binding site. Co-crystallizing this fragment reveals the available volume for optimization.
Protocol:
-
Protein Preparation: Concentrate purified CDK4/Cyclin D1 to >10 mg/mL.
-
Soaking:
-
Grow apo-crystals of the kinase using standard hanging drop vapor diffusion.
-
Add CP-Quin-One (dissolved in DMSO) to the crystallization drop to a final concentration of 1-5 mM.
-
Caution: Ensure DMSO concentration does not exceed 5-10% to prevent crystal cracking.
-
-
Data Collection:
-
Flash-freeze crystals in liquid nitrogen.
-
Collect X-ray diffraction data.
-
-
Analysis:
-
Solve structure using Molecular Replacement.
-
Look for electron density (
map) corresponding to the quinazolinone core and the cyclopentyl ring. -
Interpretation: A defined density for the cyclopentyl group confirms the "gatekeeper" residue allows bulky hydrophobic groups, validating the design of more potent inhibitors.
-
Visualizations & Pathways
Figure 1: Mechanism of CDK4/6 Inhibition & Probe Utility
This diagram illustrates the CDK4/6 signaling pathway and where the active inhibitor vs. the negative control probe (CP-Quin-One) interacts.
Caption: Figure 1. The CDK4/6 signaling cascade.[1] The active drug inhibits the complex, preventing Rb phosphorylation. The CP-Quin-One probe serves as a negative control to validate the binding specificity of the active drug.
Figure 2: Structural Logic of the Probe
Caption: Figure 2. Structural decomposition of CP-Quin-One showing the functional role of each substituent in the probe's design.
References
-
Vanderwel, S. N., et al. (2005). "2-Aminoquinazolines as novel, potent and selective inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters, 15(17), 3881-3885.
- Key Reference: Describes the synthesis and SAR of the quinazoline scaffold, establishing the 2(1H)-one as the precursor and the basis for selectivity.
-
Honma, T., et al. (2001). "Structure-based generation of a new class of potent Cdk4 inhibitors: new replacement of Z-side chain of inhibitor." Journal of Medicinal Chemistry, 44(26), 4615-4627.
- Context: Discusses the structural requirements for the hydrophobic pocket (cyclopentyl group) in CDK4 inhibitors.
-
BindingDB Entry: BDBM6340. (2023). "8-cyclopentyl-7-methoxy-N-[4-(morpholin-4-yl)phenyl]quinazolin-2-amine." BindingDB.
- Data Verification: Confirms the active amine derivatives are potent CDK inhibitors, valid
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one.
Q1: My final product shows persistent baseline impurities in the TLC analysis, even after initial workup. What are the likely culprits and how can I remove them?
A1: Persistent baseline impurities in non-polar solvent systems often indicate the presence of highly polar starting materials or byproducts. In the synthesis of quinazolinone derivatives, common polar impurities include unreacted anthranilic acid derivatives or amide intermediates.[1]
-
Causality: Anthranilic acids and their corresponding amides possess carboxylic acid and/or amine functionalities, respectively. These groups can form strong hydrogen bonds, leading to high polarity and low mobility on a silica TLC plate.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: Before proceeding to more complex purification methods, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove acidic impurities and then with a dilute hydrochloric acid solution to remove basic impurities. Follow with a brine wash to remove residual water.
-
TLC Monitoring: After each wash, spot the organic layer on a TLC plate to monitor the disappearance of the baseline impurities.
-
Q2: I'm observing a significant amount of a closely-eluting impurity during column chromatography. How can I improve the separation?
A2: Closely-eluting impurities suggest that the impurity and the desired product have very similar polarities. This is common when side-reactions lead to structurally analogous byproducts.
-
Causality: Potential side-reactions in quinazolinone synthesis include incomplete cyclization, leading to N-acylanthranilamide intermediates, or reactions at other functional groups on the starting materials.
-
Troubleshooting Protocol:
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase for column chromatography is crucial. Instead of relying on a single solvent system, test a range of solvent mixtures with varying polarities. A good starting point is a hexane/ethyl acetate system. Gradually increase the polarity by increasing the percentage of ethyl acetate. If separation is still poor, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to fine-tune the separation.[2]
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for certain compounds. For highly non-polar impurities, reverse-phase chromatography (C18 silica) might be effective.
-
Flash Chromatography: Employing flash chromatography can enhance separation efficiency compared to traditional gravity chromatography due to the smaller particle size of the stationary phase and the application of pressure.[3]
-
Q3: My purified product has a yellowish tint, suggesting the presence of colored impurities. What are these and how can I remove them?
A3: A yellowish tint can often be attributed to oxidation byproducts or residual catalysts from the synthetic steps. Quinazoline derivatives can be susceptible to oxidation, especially under harsh reaction conditions.[4]
-
Causality: Oxidation can lead to the formation of conjugated systems that absorb visible light, resulting in a colored appearance.
-
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. The key is to select an appropriate solvent or solvent pair. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurity remains either soluble or insoluble at all temperatures.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize. Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a lower yield.
-
Q4: After purification, my product's melting point is broad, and the NMR spectrum shows minor, unidentifiable peaks. How can I confirm the purity and structure?
A4: A broad melting point is a classic indicator of an impure compound. Minor peaks in the NMR spectrum that cannot be attributed to the solvent or known impurities require further investigation.
-
Causality: The presence of isomers or residual, structurally similar byproducts can lead to these observations.
-
Analytical Protocol for Purity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure compound should exhibit a single, sharp peak. The presence of multiple peaks indicates impurities.[5]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound. This can confirm that you have synthesized the correct molecule and can help in identifying the molecular weights of any impurities.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in your sample. The experimental values should be within ±0.4% of the theoretical values for the desired compound.[6]
-
2D NMR Spectroscopy: Techniques like COSY and HMQC can help in definitively assigning all proton and carbon signals, which can aid in identifying the structure of minor impurities if they are present in sufficient concentration.
-
Experimental Protocols
Protocol 1: Optimized Column Chromatography for 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one
This protocol outlines a step-by-step procedure for purifying the title compound using silica gel column chromatography.
Materials:
-
Crude 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one.
Protocol 2: Recrystallization of 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one
This protocol describes the process of purifying the title compound by recrystallization.
Materials:
-
Purified (by chromatography) but still slightly impure 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine the optimal recrystallization solvent by testing the solubility of small amounts of the compound in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Miscibility with Hexane |
| Hexane | 0.1 | 69 | Miscible |
| Dichloromethane | 3.1 | 40 | Miscible |
| Ethyl Acetate | 4.4 | 77 | Miscible |
| Isopropanol | 3.9 | 82 | Partially Miscible |
| Ethanol | 4.3 | 78 | Immiscible |
| Methanol | 5.1 | 65 | Immiscible |
Visualizations
Caption: General purification workflow for 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabeticstudies.org [diabeticstudies.org]
Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of the novel small molecule, 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one. While the definitive target of this specific quinazolinone derivative is not yet publicly established, its structural features strongly suggest its classification as a protein kinase inhibitor. The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, with prominent examples targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)[1][2].
This guide, therefore, proceeds under the expert hypothesis that 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is a protein kinase inhibitor. We will explore a multi-faceted approach to its target validation, drawing parallels with the well-documented validation of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib and Acalabrutinib, which share structural similarities and a common mechanism of action with our compound of interest[3][4][5][6]. Our focus will be on providing a robust, self-validating experimental framework that ensures scientific rigor and reproducibility.
I. Initial Target Hypothesis and In Silico Profiling
The journey of target validation begins with a well-reasoned hypothesis. The chemical structure of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one, featuring a quinazolinone core, is a privileged scaffold in kinase inhibitor design. Computational methods serve as an invaluable first step in narrowing down potential kinase targets.
Workflow for In Silico Target Prediction:
Caption: In silico workflow for initial hypothesis generation of kinase targets.
A similarity search against databases like BindingDB and ChEMBL can reveal known compounds with similar structures and their associated targets[7]. For instance, a search for related structures might highlight compounds targeting CDK or other kinase families[8][9]. Pharmacophore modeling and subsequent molecular docking against a broad panel of kinase crystal structures can provide initial predictions of binding affinity and mode, thereby generating a prioritized list of candidate targets for experimental validation[10].
II. Comparative Analysis of In Vitro Target Validation Methods
With a list of putative targets, the next crucial step is to confirm direct physical binding and functional inhibition using in vitro assays. This section compares key biochemical and biophysical methods.
Table 1: Comparison of In Vitro Target Validation Techniques
| Method | Principle | Information Gained | Advantages | Disadvantages |
| Kinase Activity Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. | IC50 (functional inhibition) | High-throughput, sensitive, direct measure of functional impact. | Indirectly measures binding, can be prone to assay artifacts. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the compound binds to the immobilized target protein. | KD (binding affinity), kon/koff (kinetics) | Real-time, label-free, provides kinetic data. | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | KD, stoichiometry (n), ΔH, ΔS | Gold standard for binding thermodynamics, label-free. | Low-throughput, requires larger amounts of protein and compound. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature (Tm) of the target protein upon compound binding. | Tm shift (indicative of binding) | High-throughput, cost-effective, requires small amounts of protein. | Indirect measure of binding, not all binding events lead to a Tm shift. |
Expert Insight: While high-throughput kinase activity assays are excellent for initial screening and determining functional potency (IC50), they should always be complemented by a biophysical method like SPR or ITC to confirm direct binding and determine the binding affinity (KD)[11][12]. This dual approach provides a more complete picture of the compound's interaction with its target.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate
-
ATP
-
8-cyclopentyl-7-methoxyquinazolin-2(1H)-one (test compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the reaction buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value.[13]
-
III. Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target within the complex environment of a living cell is a critical validation step. This moves beyond purified proteins to assess the compound's activity in a more biologically relevant context.
Workflow for Cellular Target Validation:
Caption: Simplified diagram of the BCR signaling pathway highlighting the role of BTK.
Experimental Protocol: Western Blot for Phospho-Substrate Analysis
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase is known to be active.
-
Treat cells with varying concentrations of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an antibody against the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the change in substrate phosphorylation upon treatment with the compound. [13]
-
IV. Off-Target Profiling and Selectivity
A crucial aspect of target validation is understanding a compound's selectivity. Unintended inhibition of other kinases can lead to off-target effects and toxicity.
Table 2: Comparison of BTK Inhibitor Selectivity
| BTK Inhibitor | Generation | BTK IC50 (nM) | Key Off-Targets | Associated Adverse Effects |
| Ibrutinib | First | 0.5 | EGFR, TEC, ITK, ERBB2/4 | Diarrhea, rash, bleeding, atrial fibrillation [14][15][16] |
| Acalabrutinib | Second | 3 | Minimal activity against EGFR, TEC, ITK | Fewer off-target related side effects, headache can occur [17][18][19] |
| Zanubrutinib | Second | <1 | More selective than Ibrutinib, some TEC inhibition | Lower incidence of atrial fibrillation compared to Ibrutinib [14][15][20] |
Expert Insight: The development of second-generation BTK inhibitors like acalabrutinib and zanubrutinib was driven by the need to improve selectivity and reduce the off-target effects observed with the first-generation inhibitor, ibrutinib.[3][15][21] This highlights the importance of comprehensive off-target profiling in the validation of any new kinase inhibitor.
A broad kinase panel screening (e.g., against >400 kinases) is the gold standard for determining the selectivity profile of a new compound.[13] This will reveal any potential off-target activities and guide further optimization of the compound to improve its selectivity and safety profile.
V. Conclusion and Future Directions
The validation of the biological target of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one requires a systematic and multi-pronged approach. This guide has outlined a comprehensive strategy, starting from in silico predictions and progressing through rigorous in vitro and cellular validation techniques. By combining biochemical, biophysical, and cell-based assays, researchers can confidently identify the primary target, understand its mechanism of action, and assess its selectivity. The comparison with established BTK inhibitors serves as a valuable framework for understanding the nuances of kinase inhibitor validation and the importance of off-target profiling. The methodologies described herein provide a robust pathway for advancing our understanding of this novel compound and its potential as a therapeutic agent.
References
- BTK Inhibitors vs. BTK Degraders. (2025, February 18). Vertex AI Search.
- Smith, C. I. E., et al. (2021, March 11). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology.
-
Herman, S. E. M., et al. (2017). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. [Link]
-
Ibrutinib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Mato, A. R., et al. (2021). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. Blood Advances. [Link]
-
Comparison of selected BTK-targeting agents. (n.d.). ResearchGate. [Link]
-
Abdel-Wahab, O., & Mullally, A. (2022, August 9). Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. Therapeutic Advances in Hematology. [Link]
-
What is the mechanism of Acalabrutinib? (2024, July 17). Patsnap Synapse. [Link]
-
Byrd, J. C., et al. (2018). Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib. Blood. [Link]
-
The Mechanism of Action of Ibrutinib. (2013, September 10). Targeted Oncology. [Link]
-
Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. (2021, May 14). Frontiers in Oncology. [Link]
-
Imbruvica (Ibrutinib), First-in-Class Bruton's Tyrosine Kinase Inhibitor, Receives Expanded Indications for Patients with Relapsed Chronic Lymphocytic Leukemia. (2015, March 15). American Health & Drug Benefits. [Link]
-
Reported molecular targets of ibrutinib and their associated adverse events. (n.d.). ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Müller, S., et al. (2022, May 5). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. [Link]
-
Acalabrutinib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Cohen, M. S., & Taunton, J. (2018). Pharmacological approaches to understanding protein kinase signaling networks. F1000Research. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PLOS ONE. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]
-
8-cyclopentyl-6-acetyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one::Ibrance::PD 0332991::Palbociclib. (n.d.). BindingDB. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). (2025, August 9). ResearchGate. [Link]
-
Sardari, S., et al. (2025). In silico investigation of cancer cell targets. Health Biotechnology and Biopharma. [Link]
-
Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022, May 9). Journal of Pharmaceutical Research International. [Link]
-
Researchers develop strategy to precisely target subtypes of key protein. (2022, September 26). Broad Institute. [Link]
-
Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. (2022, June 21). Molecules. [Link]
-
Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. (2021). Scientific Reports. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023, October 13). Molecules. [Link]
-
Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022, August 5). ACS Omega. [Link]
-
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (2022). ACS Medicinal Chemistry Letters. [Link]
-
BindingDB. (n.d.). BindingDB. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). The Journal of Organic Chemistry. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 7. Binding Database [bindingdb.org]
- 8. BindingDB BDBM6309 6-Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one Hydrochloride::8-cyclopentyl-6-acetyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one::Ibrance::PD 0332991::Palbociclib::Pyrido-[2,3-d]-pyrimidin-7-one 43::US10189849, PD0332991::US10464927, Compound Palbociclib::US10626107, Example Palbociclib::US10696682, Compound PD0332991::US10927120, PD0332991::US9464092, PD0332991::US9957276, PD0332991 [bindingdb.org]
- 9. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 15. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 19. axonmedchem.com [axonmedchem.com]
- 20. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
comparing the anti-inflammatory effects of different quinazolinone scaffolds
Comparison Guide: Anti-Inflammatory Efficacy of Quinazolinone Scaffolds
Executive Summary
The 4(3H)-quinazolinone nucleus is a "privileged structure" in medicinal chemistry, serving as a bio-isostere to purine bases. In the context of anti-inflammatory therapeutics, this scaffold offers a distinct advantage over traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs): the potential to achieve high COX-2 selectivity while minimizing the gastrointestinal (GI) ulceration associated with acidic functional groups (like carboxylic acids found in ibuprofen or diclofenac).
This guide objectively compares three primary quinazolinone structural modifications: 2-substituted , 2,3-disubstituted , and fused-ring quinazolinones . We analyze their Structure-Activity Relationships (SAR), inhibitory profiles against Cyclooxygenase (COX) enzymes, and in vivo efficacy.
Mechanistic Basis & Signaling Pathways
To understand the efficacy differences between scaffolds, one must first map their interference points within the arachidonic acid cascade. Quinazolinones primarily act by blocking the hydrophobic channel of the COX enzyme, preventing substrate access.
Figure 1: Arachidonic Acid Cascade and Quinazolinone Intervention
Caption: Figure 1. The selective inhibition mechanism where Quinazolinone scaffolds preferentially target inducible COX-2 over constitutive COX-1, reducing GI toxicity.
Comparative Analysis of Scaffolds
The efficacy of quinazolinones depends heavily on the substituents at positions 2 and 3 of the pyrimidine ring.
Scaffold A: 2-Substituted-4(3H)-quinazolinones
-
Structure: Substitution only at C-2 (e.g., methyl, phenyl); N-3 remains unsubstituted.
-
Performance: Generally exhibits moderate anti-inflammatory activity.
-
Limitation: The presence of a free NH group at position 3 often leads to rapid metabolic conjugation, reducing half-life.
Scaffold B: 2,3-Disubstituted-4(3H)-quinazolinones (The Gold Standard)
-
Structure: C-2 is often a methyl or phenyl group; N-3 is substituted with an aryl or heteroaryl moiety.
-
Performance: This is the most potent class. The bulky group at N-3 (especially phenyl or substituted phenyl) improves fit within the larger hydrophobic pocket of COX-2 compared to COX-1.
-
SAR Insight: Electron-withdrawing groups (Cl, NO2) at the C-6 position of the fused benzene ring significantly enhance potency.
Scaffold C: Fused Quinazolinones (e.g., [1,2,4]triazolo[4,3-c]quinazoline)
-
Structure: The pyrimidine ring is fused with a triazole or tetrazole ring.
-
Performance: High potency but often lower selectivity index (SI) compared to Scaffold B.
-
Advantage: Increased metabolic stability due to the lack of susceptible hydrolysis points.
Table 1: Comparative Efficacy Data (Representative IC50 Values)
Data synthesized from comparative SAR studies [1, 2]. Lower IC50 indicates higher potency.
| Scaffold Type | Compound Example | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Ulcerogenic Index |
| Scaffold A | 2-methyl-4(3H)-quinazolinone | 4.50 | 3.20 | 0.71 (Non-selective) | High |
| Scaffold B | 3-(4-chlorophenyl)-2-methyl... | 0.28 | 12.50 | 44.6 (Highly Selective) | Low |
| Scaffold C | Triazolo-quinazoline derivative | 0.45 | 5.10 | 11.3 (Moderate) | Moderate |
| Ref. Std | Celecoxib | 0.05 | 15.0 | 300+ | Low |
| Ref. Std | Indomethacin | 0.60 | 0.02 | 0.03 (COX-1 selective) | Very High |
Experimental Protocols
To validate these findings in your own laboratory, the following protocols are recommended. These methods prioritize reproducibility and accurate quantification of inflammation.
In Vitro: COX-1/COX-2 Inhibition Assay
Rationale: Direct enzymatic assays eliminate pharmacokinetic variables, isolating the pharmacodynamic interaction.
-
Reagents: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical).
-
Enzyme Preparation: Utilize ovine COX-1 and human recombinant COX-2.
-
Incubation: Incubate the quinazolinone test compound (concentrations 0.01–100 µM) with the enzyme in reaction buffer (Tris-HCl, pH 8.0) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) and the fluorometric substrate (ADHP).
-
Measurement: Incubate for 2 minutes and measure fluorescence (Ex 530nm / Em 585nm).
-
Calculation:
.
In Vivo: Carrageenan-Induced Rat Paw Edema
Rationale: This is the standard model for acute inflammation. The response is biphasic: the early phase (0-1h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin driven (COX dependent). Quinazolinones are most effective in the late phase.
-
Animals: Wistar albino rats (150-200g). Fast for 12 hours prior.
-
Administration: Administer test compounds orally (suspended in 0.5% CMC) 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.
-
Analysis: Calculate % edema inhibition relative to the vehicle control group.
Figure 2: Experimental Workflow for Lead Optimization
Caption: Figure 2. Step-by-step workflow from synthesis to lead identification, filtering compounds early based on Selectivity Index (SI).
Critical Assessment & Safety Profile
While Scaffold B (2,3-disubstituted) shows superior potency, safety remains the primary hurdle in drug development.
-
Ulcerogenic Liability: Traditional NSAIDs cause gastric damage via local irritation (acidic group) and systemic PG inhibition (COX-1). Quinazolinones lack the acidic carboxylic group, significantly reducing local irritation.
-
Renal Toxicity: Long-term COX-2 inhibition can affect renal perfusion. While quinazolinones are safer for the stomach, renal markers (creatinine/urea) must be monitored in chronic studies.
References
-
Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Medicinal Chemistry Research.
-
Hemalatha, K., & Girija, K. (2011). Quinazolinone: A special focus on its anti-inflammatory and analgesic activity. International Journal of Pharma and Bio Sciences.
-
Cayman Chemical. (2023). COX Fluorescent Inhibitor Screening Assay Kit Protocol.
-
Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
